

Boc-NH-PEG7-azide chemical structure and properties

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Compound of Interest

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An In-depth Technical Guide to **Boc-NH-PEG7-azide**

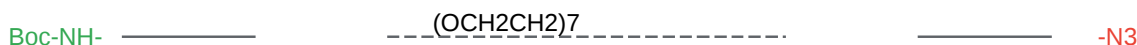
Introduction

Boc-NH-PEG7-azide is a heterobifunctional, polyethylene glycol (PEG)-based crosslinker extensively utilized by researchers in chemistry, biology, and pharmaceutical sciences. Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a reactive azide group at the other, separated by a seven-unit PEG chain, makes it an invaluable tool for molecular synthesis and bioconjugation.[1][2] This guide provides a comprehensive overview of its chemical properties, core functionalities, and detailed protocols for its application in key chemical transformations.

The molecule serves as a versatile linker, enabling the covalent connection of two different molecular entities.[1] The Boc group provides a stable, temporary protection for a primary amine, which can be selectively removed under acidic conditions to reveal the reactive amine.[3] The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][4] Specifically, the azide readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] These characteristics make **Boc-NH-PEG7-azide** particularly well-suited for applications in drug development, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and for the modification of biomolecules and materials.[1][5][6]

Chemical Structure and Properties

The structure of **Boc-NH-PEG7-azide** consists of three key components: the Boc-protected amine, the hydrophilic PEG7 spacer, and the terminal azide group.



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Caption: Schematic of **Boc-NH-PEG7-azide**.

Physicochemical Properties

The quantitative properties of **Boc-NH-PEG7-azide** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₂₁ H ₄₂ N ₄ O ₉	[1][5]
Molecular Weight	494.58 g/mol	[1][2][5]
CAS Number	206265-96-5	[1][7]
Appearance	Light Yellowish Viscous Liquid	[5]
SMILES	O=C(OC(C) (C)C)NCCOCCOCCOCCOCC OCCOCCOCCN=[N+]=[N-]	[1]
Storage	2-8°C (short-term, sealed, dry); -20°C to -80°C (long-term)	[8][9]

Core Functionalities and Reactions

The utility of **Boc-NH-PEG7-azide** stems from its two terminal functional groups, which can be addressed in a controlled, sequential manner.

The Boc-Protected Amine: Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, particularly those that are basic or nucleophilic.^[10] It can be readily and cleanly removed under acidic conditions through a simple carbamate hydrolysis mechanism.^{[11][12]} This process yields the free primary amine, carbon dioxide, and tert-butanol (which typically fragments to isobutylene).^[11]

The general workflow for the deprotection of the Boc group is straightforward.

Caption: General workflow for Boc deprotection.

This protocol describes a general procedure for removing the Boc group using trifluoroacetic acid (TFA).

- **Preparation:** Dissolve the **Boc-NH-PEG7-azide** substrate in an appropriate anhydrous organic solvent, such as dichloromethane (DCM) or ethyl acetate, in a clean, dry flask.^[11] A typical concentration is 0.1-0.5 M.
- **Acid Addition:** To the stirred solution, add an excess of trifluoroacetic acid (TFA). A common approach is to use a solution of 20-50% TFA in DCM. Alternatively, concentrated hydrochloric acid can be used.^[11] The reaction is usually performed at room temperature.^[11]
- **Reaction Monitoring:** Allow the reaction to stir for 30 minutes to 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
- **Work-up:** Once the reaction is complete, the acid and solvent are typically removed under reduced pressure (in vacuo). If necessary, the residue can be co-evaporated with a solvent like toluene to remove residual TFA.
- **Isolation:** The resulting amine salt (e.g., trifluoroacetate or hydrochloride salt) can often be used directly in the next step or neutralized with a mild base (e.g., triethylamine or saturated NaHCO₃ solution) followed by extraction to yield the free amine.

Note: For substrates sensitive to strong acids, milder deprotection methods using reagents like aqueous phosphoric acid or oxalyl chloride in methanol may be considered.^{[10][13]}

The Azide Group: Click Chemistry

The azide (N_3) functional group is exceptionally stable and largely unreactive towards common biological functional groups, making it bioorthogonal.^[4] Its primary application is in click chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with a terminal alkyne.^{[14][15]}

The CuAAC reaction is highly efficient and regioselective, proceeding rapidly under mild, often aqueous, conditions.^[16] The required Cu(I) catalyst is typically generated in situ from a Cu(II) source, like copper(II) sulfate ($CuSO_4$), and a reducing agent, such as sodium ascorbate.^[16] A stabilizing ligand, like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance catalyst stability and reaction rate, especially in biological applications.^{[14][17]}

The following diagram illustrates a typical workflow for a CuAAC bioconjugation reaction.

Caption: General workflow for a CuAAC reaction.

This protocol is a general guide for conjugating an alkyne-modified molecule to **Boc-NH-PEG7-azide**.

- Reagent Preparation:
 - Prepare stock solutions of your alkyne-modified biomolecule in an appropriate buffer (e.g., phosphate-buffered saline, PBS).^[16]
 - Dissolve **Boc-NH-PEG7-azide** in a suitable solvent (e.g., DMSO or water).
 - Prepare a 20 mM stock solution of $CuSO_4$ in water.^[16]
 - Prepare a 50 mM stock solution of a ligand like THPTA in water.^[16]
 - Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.^{[16][17]}
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-modified molecule to the reaction buffer.

- Add the **Boc-NH-PEG7-azide** solution. A slight molar excess (e.g., 2-10 equivalents) relative to the alkyne is often used.[\[16\]](#)
- Catalyst Addition:
 - In a separate tube, premix the CuSO₄ and THPTA solutions (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA).[\[16\]](#) Let this mixture stand for a few minutes to allow for complex formation.[\[16\]](#)
 - Add the premixed catalyst to the reaction tube containing the azide and alkyne.
- Initiation and Incubation:
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 25 µL of 100 mM stock).[\[16\]](#)
 - Gently mix the components. Protect the reaction from light and allow it to proceed at room temperature for 1 to 2 hours.[\[16\]](#)
- Purification: The resulting conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or HPLC.[\[16\]](#)

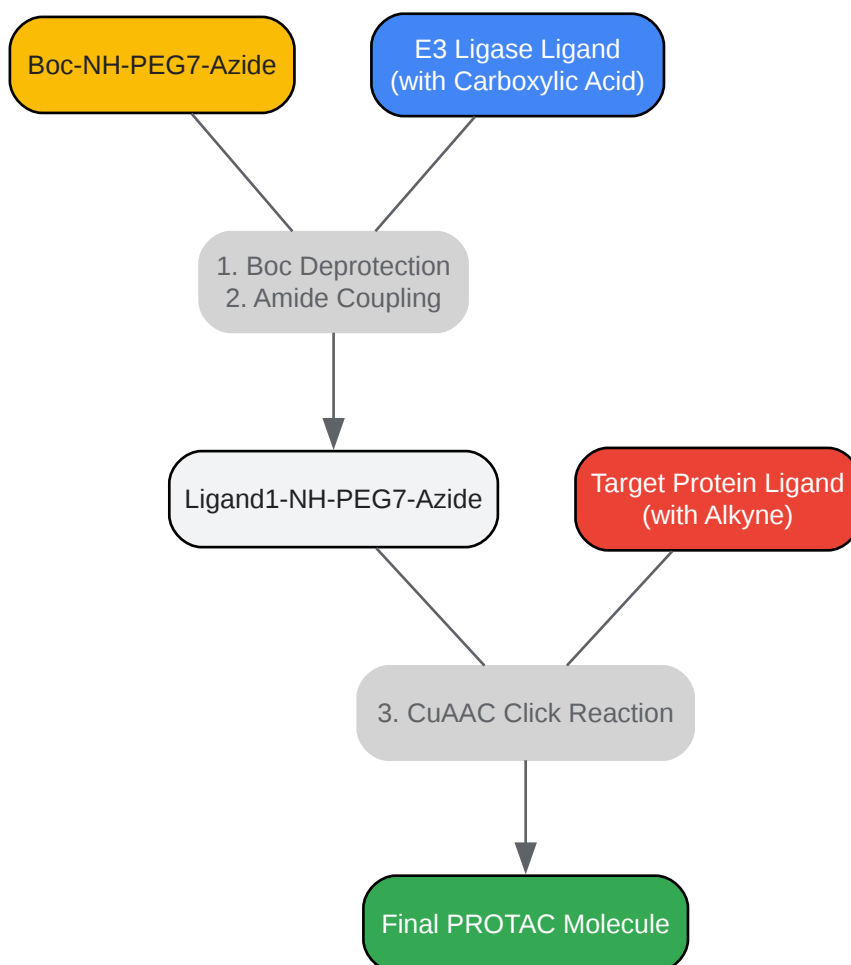
Applications in Drug Development: PROTAC Synthesis

A prominent application of **Boc-NH-PEG7-azide** is in the construction of PROTACs.[\[1\]](#) PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[\[1\]](#)

Boc-NH-PEG7-azide serves as a versatile PEG-based linker, connecting the two distinct ligands. The synthetic strategy often involves:

- Deprotecting the Boc group to reveal the amine.
- Coupling the resulting amine to the E3 ligase ligand.

- Using the azide terminus to "click" onto an alkyne-functionalized target protein ligand (or vice versa).



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Caption: Logical workflow for PROTAC synthesis.

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